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  • Product: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol
  • CAS: 1209368-89-7

Core Science & Biosynthesis

Foundational

Structural and Analytical Profiling of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol: A Technical Guide

Executive Summary In modern drug development, aliphatic ether-amines serve as critical scaffolds for synthesizing central nervous system (CNS) therapeutics. 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS: 1209368-89-7) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, aliphatic ether-amines serve as critical scaffolds for synthesizing central nervous system (CNS) therapeutics. 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS: 1209368-89-7) is a highly versatile building block, most notably recognized as an intermediate and potential impurity in the synthesis of Pitolisant, a histamine H3 receptor inverse agonist[1]. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, exact mass determination via High-Resolution Mass Spectrometry (HRMS), and its synthetic utility.

Structural and Physicochemical Profiling

The molecule consists of a central ether linkage bridging a 3-hydroxypropyl group and a 3-(piperidin-1-yl)propyl group. The presence of the basic piperidine nitrogen and the terminal primary hydroxyl group makes it an ideal bifunctional scaffold for further functionalization[2].

Understanding the distinction between its average molecular weight and monoisotopic exact mass is critical for analytical validation. The average molecular weight (201.31 g/mol ) accounts for the natural isotopic distribution of elements and is used for stoichiometric calculations during synthesis[3]. Conversely, the exact mass (201.1729 Da) is calculated using the mass of the most abundant isotopes and is essential for HRMS identification.

Table 1: Core Physicochemical Properties
PropertyValueCausality / Significance
IUPAC Name 3-[3-(1-piperidinyl)propoxy]-1-propanolDefines the exact connectivity of the ether, amine, and alcohol functional groups.
CAS Number 1209368-89-7Unique identifier for regulatory and procurement tracking.
Molecular Formula C₁₁H₂₃NO₂Dictates the elemental composition for mass calculations[2].
Molecular Weight 201.31 g/mol Used for molarity and yield calculations in bulk synthesis[3].
Monoisotopic Exact Mass 201.1729 DaTarget mass for neutral molecule identification in mass spectrometry.
[M+H]⁺ Exact Mass 202.1802 DaTarget mass for positive-ion mode Electrospray Ionization (ESI+).

High-Resolution Mass Spectrometry (HRMS) Workflow

To confirm the successful synthesis or procurement of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol, HRMS is the gold standard. The basicity of the piperidine ring ( pKa​≈10 ) ensures exceptional ionization efficiency in positive Electrospray Ionization (ESI+) mode, readily forming the [M+H]⁺ pseudomolecular ion.

The Causality of Exact Mass Validation

Relying on nominal mass (e.g., 202 Da) is insufficient in pharmaceutical quality control due to the presence of isobaric impurities (molecules with the same nominal mass but different elemental compositions). By utilizing a Time-of-Flight (TOF) or Orbitrap analyzer, researchers can measure the exact mass to four decimal places. A mass error of less than 5 parts-per-million (ppm) self-validates the elemental composition of C₁₁H₂₃NO₂, ruling out structural isomers or synthetic byproducts.

MS_Workflow A Sample Preparation (0.1 mg/mL in MeOH) B UHPLC Separation (C18 Column) A->B C ESI+ Ionization (Protonation to [M+H]+) B->C D HRMS Analyzer (TOF/Orbitrap) C->D E Data Analysis (Exact Mass: 202.1802 Da) D->E

HRMS analytical workflow for exact mass validation of the target compound.

Protocol 1: Self-Validating HRMS Analysis

Objective: Confirm the identity of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol with < 5 ppm mass accuracy.

  • Instrument Calibration: Infuse a standardized tuning mix (e.g., Agilent ESI-L) immediately prior to the run. Causality: Corrects for thermal drift in the mass analyzer, ensuring sub-5 ppm accuracy.

  • Blank Injection: Inject a blank solvent (50:50 Water:Methanol with 0.1% Formic Acid). Causality: Establishes a baseline and proves that any subsequent m/z 202.1802 signal is not due to column carryover.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a solution of 50% Methanol and 50% Water containing 0.1% Formic Acid. Causality: Formic acid acts as a proton donor, ensuring complete protonation of the piperidine nitrogen to maximize the [M+H]⁺ signal.

  • Data Acquisition: Run the sample using ESI+ mode with a capillary voltage of 3.5 kV and a mass range of 50–500 m/z. Causality: This range captures the intact[M+H]⁺ ion (202.1802 Da) and its primary diagnostic fragments without scanning unnecessary high-mass regions, improving scan rate and resolution.

  • Data Processing: Extract the ion chromatogram (EIC) at m/z 202.1802 ± 0.0010. Calculate the mass error using the formula: [(Measured Mass - Theoretical Mass) / Theoretical Mass] × 1,000,000.

Synthetic Utility and Pharmacological Context

3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is highly valued in medicinal chemistry as a precursor. Its most prominent application is in the synthetic pathway of Pitolisant , a drug prescribed for narcolepsy[4]. The terminal hydroxyl group of the scaffold must be activated and subsequently substituted with a 4-chlorophenyl derivative to yield the final active pharmaceutical ingredient (API)[1].

Synthetic_Pathway A 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (Scaffold) B Hydroxyl Activation (Mesylation/Tosylation) A->B C Nucleophilic Substitution (4-Chlorophenyl Grignard) B->C D Pitolisant Derivative (H3 Receptor Antagonist) C->D

Synthetic utility of the intermediate in the development of Pitolisant.

Protocol 2: Hydroxyl Activation Workflow

Objective: Convert the unreactive primary alcohol into a highly reactive mesylate leaving group for downstream coupling.

  • Substrate Dissolution: Dissolve 1.0 equivalent of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol in anhydrous Dichloromethane (DCM) under an inert nitrogen atmosphere. Causality: Anhydrous conditions prevent the premature hydrolysis of the mesyl chloride reagent.

  • Base Addition: Add 1.5 equivalents of Triethylamine (TEA) and cool the reaction flask to 0°C. Causality: TEA acts as an acid scavenger to neutralize the HCl byproduct generated during the reaction, while cooling prevents exothermic degradation.

  • Mesyl Chloride Addition: Dropwise add 1.2 equivalents of Methanesulfonyl chloride (MsCl). Causality: MsCl converts the poor hydroxyl leaving group (-OH) into a highly reactive mesylate (-OMs), priming the molecule for nucleophilic attack.

  • Quenching and Extraction: After 2 hours, quench the reaction with saturated aqueous NaHCO₃. Extract the organic layer with DCM. Causality: The mild base neutralizes any unreacted acid, driving the hydrophobic mesylated product entirely into the organic DCM layer for easy recovery.

Table 2: Reaction Monitoring Parameters
ParameterSetting / IndicatorCausality
TLC Mobile Phase 90:10 DCM:MethanolThe polarity of the basic amine requires a highly polar mobile phase to prevent streaking on silica gel.
Detection Method Ninhydrin StainVisualizes the secondary/tertiary amine (piperidine ring) as a distinct colored spot.
Reaction Temperature 0°C to Room TempControls the reaction kinetics to minimize the formation of dimeric side products.

Conclusion

The precise characterization of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is a foundational requirement for its use in pharmaceutical synthesis. By leveraging its exact mass (201.1729 Da) through rigorous HRMS protocols, researchers can ensure the structural integrity of this scaffold. Whether utilized as a primary building block or monitored as a process impurity in Pitolisant manufacturing, strict adherence to self-validating analytical and synthetic workflows guarantees high-fidelity outcomes in drug development.

References

  • Pharmaffiliates. "Miscellaneous-impurities | 3-(3-(Piperidin-1-yl)propoxy)propan-1-ol". Available at:[Link]

  • Pharmaffiliates. "1-(4-Chlorophenyl)-3-(3-(piperidin-1-yl)propoxy)propan-1-ol Hydrochloride (Pitolisant Impurity)". Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Isolation Protocol for 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Context: Pharmaceutical Intermediates, Histamine H3-Receptor Antagonist Development Introduction and Strategic Contex...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Application Context: Pharmaceutical Intermediates, Histamine H3-Receptor Antagonist Development

Introduction and Strategic Context

The compound 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS: 1209368-89-7) is a critical structural motif and a recognized intermediate/impurity in the synthesis of non-imidazole alkylamine histamine H3-receptor antagonists, most notably Pitolisant[1]. The 3-piperidinopropyloxy pharmacophore is essential for receptor binding and crossing the blood-brain barrier[2].

In drug development and process chemistry, synthesizing this specific asymmetric aliphatic ether requires precise control over reaction conditions to prevent the formation of symmetric bis-alkylated byproducts. This application note details a highly optimized, self-validating Williamson ether synthesis protocol designed to maximize the yield of the mono-alkylated target while providing clear analytical checkpoints.

Mechanistic Pathway and Reaction Design

The synthesis relies on the base-promoted SN​2 etherification of 1,3-propanediol with 1-(3-chloropropyl)piperidine.

Causality in Experimental Design:

  • Reagent Stoichiometry: 1,3-propanediol is a symmetrical diol. To statistically favor mono-alkylation and suppress the formation of the bis-ether (1,3-bis[3-(piperidin-1-yl)propoxy]propane), the diol is used in a significant molar excess (typically 3.0 to 5.0 equivalents).

  • Base Selection: Sodium hydride (NaH) is utilized to irreversibly deprotonate the alcohol, driving the equilibrium forward through the evolution of hydrogen gas.

  • Solvent: Anhydrous Tetrahydrofuran (THF) is selected as an aprotic solvent that readily dissolves the intermediate alkoxide while remaining inert to the strong base.

G A 1,3-Propanediol (5.0 eq Excess) B NaH / THF (0°C to RT) A->B Step 1: Deprotonation C Monosodium Alkoxide Intermediate B->C - H2 (g) D 1-(3-Chloropropyl)piperidine (1.0 eq) C->D Step 2: SN2 Attack E Target Product: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol D->E Major Pathway F Bis-alkylated Impurity D->F Minor Pathway

Figure 1: Mechanistic workflow for the mono-alkylation of 1,3-propanediol.

Experimental Protocol

Caution: This procedure involves sodium hydride, which is highly reactive with moisture and pyrophoric. Conduct all operations under an inert atmosphere (Nitrogen or Argon) using dry solvents.

Materials Required
  • 1,3-Propanediol (Anhydrous, 99%)

  • 1-(3-Chloropropyl)piperidine (Free base, freshly prepared or neutralized from hydrochloride salt)

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water, Ethyl Acetate (EtOAc), Brine

Step-by-Step Synthesis Workflow

Step 1: Alkoxide Generation

  • Oven-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and reflux condenser. Purge with Argon.

  • Suspend NaH (60% dispersion, 1.2 eq, 48 mmol) in 100 mL of anhydrous THF. Cool the suspension to 0 °C using an ice-water bath.

  • Place 1,3-propanediol (5.0 eq, 200 mmol) in the dropping funnel and dilute with 20 mL of THF.

  • Add the diol solution dropwise over 30 minutes. Observation: Effervescence ( H2​ gas) will occur.

  • Remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete alkoxide formation.

Step 2: SN​2 Alkylation 6. Re-cool the reaction mixture to 0 °C. 7. Add 1-(3-chloropropyl)piperidine (1.0 eq, 40 mmol) dropwise over 15 minutes. 8. Gradually warm the reaction to room temperature, then heat to a gentle reflux (approx. 65 °C) for 16 hours. Rationale: The aliphatic SN​2 displacement is sterically hindered and requires thermal energy to achieve high conversion[1].

Step 3: Quenching and Workup 9. Cool the reaction mixture to 0 °C. Carefully quench unreacted NaH by the dropwise addition of 10 mL of cold water until effervescence ceases. 10. Concentrate the mixture under reduced pressure to remove the majority of the THF. 11. Dilute the resulting residue with 150 mL of EtOAc and wash sequentially with water ( 3×50 mL) to remove the excess 1,3-propanediol. 12. Wash the organic layer with brine (50 mL), dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo to yield the crude product as a pale yellow oil.

Step 4: Purification 13. Purify the crude residue via flash column chromatography on silica gel. 14. Eluent System: Dichloromethane (DCM) : Methanol (MeOH) : Aqueous Ammonia ( NH4​OH ) in a gradient from 95:4:1 to 90:9:1. Rationale: The basic modifier ( NH4​OH ) prevents the piperidine nitrogen from streaking on the acidic silica gel.

Reaction Optimization Data

To validate the self-correcting nature of the stoichiometry, the following optimization matrix demonstrates the causality between diol equivalents and product distribution.

Entry1,3-Propanediol (Eq)Base (Eq)Temp (°C)Yield: Target Mono-ether (%)Yield: Bis-ether Impurity (%)
11.0NaH (1.2)6538%45%
22.0NaH (1.2)6555%22%
33.0NaH (1.2)6571%8%
4 5.0 NaH (1.2) 65 84% < 2%

Table 1: Optimization of diol stoichiometry to suppress bis-alkylation.

Analytical Validation (System Verification)

To ensure the trustworthiness of the synthesized batch, the product must be validated against the following expected NMR parameters. The presence of the primary alcohol and the intact piperidine ring are the primary quality attributes.

  • 1 H NMR (400 MHz, CDCl3​ ): δ 3.75 (t, J=5.8 Hz, 2H, −CH2​OH ), 3.58 (t, J=5.8 Hz, 2H, −CH2​O− ), 3.48 (t, J=6.2 Hz, 2H, −OCH2​− ), 2.45 - 2.30 (m, 6H, piperidine −CH2​−N−CH2​− and aliphatic −CH2​−N ), 1.85 - 1.70 (m, 4H, central aliphatic −CH2​− ), 1.60 - 1.50 (m, 4H, piperidine), 1.45 - 1.38 (m, 2H, piperidine).

  • ESI-MS (m/z): Calculated for C11​H23​NO2​ [M+H]+ : 202.18; Found: 202.2.

References

  • NextSDS. (n.d.). 3-[3-(piperidin-1-yl)propoxy]propan-1-ol — Chemical Substance Information. Retrieved March 26, 2026, from[Link]

  • Schwartz, J. C., et al. (2011). Non-imidazole alkylamines as histamine H3-receptor ligands and their therapeutic applications (US Patent No. 7,910,605 B2). U.S. Patent and Trademark Office.
  • ResearchGate. (n.d.). Synthesis and anticancer profile of novel FTY720 analogues with azobenzene frameworks. Retrieved March 26, 2026, from [Link]

Sources

Application

Application Notes: Strategic Use of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol in Palladium-Catalyzed Cross-Coupling Reactions

Introduction Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Palladium-catalyzed cross-coupling reactions represent a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance. The discovery and development of these transformations, recognized with the 2010 Nobel Prize in Chemistry, have revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2] The performance of these catalytic systems is critically dependent on the nature of the ligands coordinating the palladium center, the substrates employed, and the reaction additives.

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the potential applications of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol in the context of cross-coupling chemistry. As this molecule is not a conventional ligand or substrate, this guide is structured as an exploratory framework. We will investigate three distinct, scientifically-grounded strategies for its utilization:

  • As a Scaffold for Novel Ligand Synthesis: Leveraging the diol functionality to create new, potentially multidentate phosphine ligands.

  • As a Coupling Substrate via Activation: Transforming the primary alcohol into a suitable electrophile for cross-coupling.

  • As a Reaction Additive: Assessing the impact of the tertiary amine moiety on catalyst performance.

Each section provides the underlying scientific rationale, detailed experimental protocols, and insights into the causality behind methodological choices.

Strategy 1: A Scaffold for Novel Bidentate Phosphine Ligand Synthesis

Scientific Rationale

The dual hydroxyl groups of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol offer convenient handles for derivatization. By converting these alcohols into phosphinite or phosphine groups, we can synthesize a novel bidentate ligand. Bidentate phosphine ligands are renowned for their ability to stabilize palladium catalysts, promote oxidative addition, and facilitate reductive elimination, often leading to higher yields and reaction rates in cross-coupling processes like the Buchwald-Hartwig amination.[3] The flexible seven-atom backbone between the two hydroxyls, coupled with the potential coordinating ability of the ether oxygen and the piperidine nitrogen, could result in a unique P,P- or P,N,O-type ligand with interesting steric and electronic properties.

The most direct route involves the reaction of the diol with a chlorophosphine, such as chlorodiphenylphosphine, in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

Workflow for Ligand Synthesis and Application

G cluster_0 Part 1: Ligand Synthesis cluster_1 Part 2: In Situ Catalyst Formation & Coupling A 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol B Add Chlorodiphenylphosphine (2.2 eq) Triethylamine (3.0 eq) Toluene, 0°C to RT A->B Reagents C Novel Diphosphinite Ligand (Product in Solution) B->C Reaction E Combine Ligand Solution with Pd₂(dba)₃ C->E D Pd₂(dba)₃ (Catalyst Precursor) D->E F Active Pd(0)-Ligand Complex E->F Formation G Add Aryl Bromide, Primary Amine, NaOtBu F->G Reagents H Buchwald-Hartwig Amination (C-N Coupling) G->H Reaction I Coupled Product H->I

Caption: Workflow for ligand synthesis and subsequent use in a Buchwald-Hartwig reaction.

Protocol 1A: Synthesis of a Diphosphinite Ligand

This protocol details the synthesis of the ligand from the parent alcohol.

Parameter Value / Reagent Rationale
Starting Material 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (1.0 eq)The diol scaffold for the new ligand.
Phosphinating Agent Chlorodiphenylphosphine (2.2 eq)Reacts with the hydroxyl groups to form P-O bonds, creating the phosphinite moieties.[4]
Base Triethylamine (3.0 eq)A non-nucleophilic amine base to scavenge the HCl generated during the reaction, preventing protonation of the product or starting materials.
Solvent Anhydrous TolueneAn inert, dry solvent suitable for phosphine chemistry.
Temperature 0 °C to Room TemperatureInitial cooling manages the exothermicity of the reaction, followed by warming to ensure complete conversion.
Atmosphere Inert (Nitrogen or Argon)Phosphines and their precursors are often sensitive to oxidation.[4]

Step-by-Step Procedure:

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere, add 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (1.0 mmol) and anhydrous toluene (20 mL).

  • Cool the stirred solution to 0 °C using an ice bath.

  • Add triethylamine (3.0 mmol, 3.0 eq).

  • Slowly add chlorodiphenylphosphine (2.2 mmol, 2.2 eq) dropwise via syringe over 15 minutes. A white precipitate of triethylamine hydrochloride will form.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12 hours.

  • The resulting solution/slurry contains the newly formed ligand and can often be used directly in the subsequent cross-coupling reaction without purification.

Protocol 1B: Application in Buchwald-Hartwig Amination

This protocol utilizes the in situ generated ligand in a model C-N coupling reaction.

Parameter Value / Reagent Rationale
Pd Source Tris(dibenzylideneacetone)dipalladium(0) - Pd₂(dba)₃ (1.0 mol%)A common, air-stable Pd(0) precursor that forms the active L-Pd(0) catalyst upon ligand addition.[5]
Ligand Solution from Protocol 1A (2.5 mol% ligand)The newly synthesized diphosphinite ligand. A slight excess relative to Pd is used to ensure full coordination and catalyst stability.
Substrates 4-Bromoanisole (1.0 eq), Aniline (1.2 eq)A representative aryl halide and primary amine for a model C-N coupling reaction.
Base Sodium tert-butoxide (NaOtBu) (1.4 eq)A strong, non-nucleophilic base required to deprotonate the amine in the catalytic cycle, facilitating its coordination to the palladium center.[5][6]
Solvent Anhydrous TolueneA standard high-boiling, non-polar solvent for Buchwald-Hartwig reactions.
Temperature 100 °CTypical temperature to drive the catalytic cycle forward at a reasonable rate.[5]
Atmosphere Inert (Nitrogen or Argon)The Pd(0) catalytic species is oxygen-sensitive.

Step-by-Step Procedure:

  • To the flask containing the ligand solution from Protocol 1A, add Pd₂(dba)₃ (0.01 mmol Pd). Stir at room temperature for 20 minutes to allow for catalyst formation.

  • Add 4-bromoanisole (1.0 mmol), aniline (1.2 mmol), and sodium tert-butoxide (1.4 mmol).

  • Equip the flask with a reflux condenser and heat the mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract the product with ethyl acetate.

  • Combine the organic layers, dry over sodium sulfate, concentrate in vacuo, and purify by flash column chromatography.

Strategy 2: Activation as a Cross-Coupling Substrate

Scientific Rationale

The primary alcohol in 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol can be transformed into an effective electrophilic coupling partner. Alcohols are inherently poor leaving groups (OH⁻ is a strong base), but they can be readily converted into excellent leaving groups like tosylates (OTs) or mesylates (OMs).[7] This "activation" step renders the adjacent carbon atom susceptible to nucleophilic attack or oxidative addition by a Pd(0) catalyst. The resulting alkyl tosylate can then participate in reactions like Suzuki or Negishi couplings to form new C-C bonds.

This strategy repurposes the molecule from a potential ligand to a building block, attaching the entire piperidinylpropoxypropyl fragment to another molecule.

Workflow for Alcohol Activation and Suzuki Coupling

G cluster_0 Part 1: Alcohol Activation cluster_1 Part 2: Suzuki Cross-Coupling A 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol B Add p-Toluenesulfonyl Chloride (TsCl) Pyridine (Solvent/Base) 0°C to RT A->B Reagents C Activated Alkyl Tosylate B->C Tosylation E Combine Activated Tosylate with Coupling Reagents C->E D Phenylboronic Acid Pd(PPh₃)₄ (Catalyst) K₂CO₃ (Base) D->E F Suzuki Reaction (C-C Coupling) E->F Reaction G Coupled Product F->G

Caption: Workflow for alcohol activation via tosylation followed by a Suzuki cross-coupling.

Protocol 2A: Tosylation of the Primary Alcohol

This protocol details the selective activation of the primary hydroxyl group.

Parameter Value / Reagent Rationale
Starting Material 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (1.0 eq)The substrate to be activated.
Activating Agent p-Toluenesulfonyl chloride (TsCl) (1.1 eq)Reacts with the alcohol to form a tosylate, a very good leaving group. A slight excess ensures full conversion.[7][8]
Solvent/Base Anhydrous PyridineActs as both the solvent and the base to neutralize the HCl produced. It also catalyzes the reaction.
Temperature 0 °C to Room TemperatureControls the initial rate of reaction and prevents side reactions.
Atmosphere Anhydrous conditions (drying tube)TsCl is sensitive to water, which would hydrolyze it.

Step-by-Step Procedure:

  • Dissolve 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (1.0 mmol) in anhydrous pyridine (10 mL) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add TsCl (1.1 mmol, 1.1 eq) portion-wise over 10 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 16 hours.

  • Pour the reaction mixture into ice-cold water (50 mL) and extract with dichloromethane (3 x 20 mL).

  • Wash the combined organic layers with cold 1M HCl (to remove pyridine), then with saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over MgSO₄, filter, and concentrate in vacuo to yield the crude alkyl tosylate, which can be used directly or purified by chromatography.

Protocol 2B: Suzuki Coupling of the Activated Tosylate

This protocol uses the newly formed tosylate in a C(sp³)-C(sp²) Suzuki coupling.

Parameter Value / Reagent Rationale
Pd Catalyst Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄ (5 mol%)A robust, commercially available Pd(0) catalyst suitable for a wide range of Suzuki couplings.[9]
Substrates Alkyl Tosylate (from Protocol 2A, 1.0 eq), Phenylboronic Acid (1.5 eq)The electrophilic and nucleophilic coupling partners. An excess of the boronic acid is used to drive the reaction to completion.
Base Potassium Carbonate (K₂CO₃) (3.0 eq)An aqueous base is required to activate the boronic acid for the transmetalation step in the Suzuki catalytic cycle.[9]
Solvent Toluene/Ethanol/Water (4:1:1 mixture)A multiphasic solvent system is often effective for Suzuki reactions, dissolving both the organic substrates and the inorganic base.
Temperature 90 °CSufficient thermal energy to promote the oxidative addition of the C-O bond of the tosylate and drive the catalytic cycle.
Atmosphere Inert (Nitrogen or Argon)Protects the Pd(0) catalyst from oxidation.

Step-by-Step Procedure:

  • To a flask, add the alkyl tosylate (1.0 mmol), phenylboronic acid (1.5 mmol), and potassium carbonate (3.0 mmol).

  • Add the Pd(PPh₃)₄ catalyst (0.05 mmol, 5 mol%).

  • Degas the solvent mixture (Toluene/EtOH/H₂O, 15 mL) by bubbling with argon for 20 minutes, then add it to the flask.

  • Heat the mixture to 90 °C under an inert atmosphere and stir vigorously for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling, dilute the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, concentrate, and purify by flash column chromatography to isolate the C-C coupled product.

Strategy 3: Evaluation as a Reaction Additive/Base

Scientific Rationale

The piperidine moiety in 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is a tertiary amine. Tertiary amines can play several roles in cross-coupling reactions. While not typically strong enough to serve as the primary base in reactions like Suzuki or Buchwald-Hartwig amination (which often require bases like carbonates or alkoxides), they can act as proton scavengers for trace acid, influence the aggregation state of the catalyst, or even serve as ancillary ligands that modulate catalyst activity and stability. In some cases, additives can prevent catalyst decomposition or accelerate key steps in the catalytic cycle.[10][11]

A screening experiment is the most effective way to determine if the molecule has any beneficial (or detrimental) effect as an additive.

Protocol 3: Screening as an Additive in a Suzuki Reaction

This protocol is designed to test the effect of the title compound as an additive in a model Suzuki reaction.

Parameter Value / Reagent Rationale
Pd Catalyst Palladium(II) Acetate - Pd(OAc)₂ (2 mol%)A common Pd(II) precatalyst that is reduced in situ to the active Pd(0) species.
Ligand Triphenylphosphine (PPh₃) (4 mol%)A standard, simple phosphine ligand. Using a simple system makes the effects of the additive more apparent.
Substrates 4-Iodobenzene (1.0 eq), Phenylboronic Acid (1.5 eq)A highly reactive aryl iodide is chosen to ensure a baseline reaction occurs, allowing for clear observation of rate enhancement or inhibition.
Base Potassium Phosphate (K₃PO₄) (2.0 eq)A standard base for Suzuki couplings.
Additive 3-[3-(Piperidin-1-yl)propoxy]propan-1-olScreened at various loadings (e.g., 0, 0.2, 0.5, 1.0, 2.0 eq) to identify any concentration-dependent effects.
Solvent Dioxane/Water (10:1)A common solvent system for Suzuki reactions.
Temperature 80 °CA moderate temperature for this reactive substrate combination.
Experimental Design and Hypothetical Data Presentation

A series of parallel reactions should be set up, each with a different loading of the additive. The reaction progress should be monitored at set time intervals (e.g., 1h, 4h, 8h) by taking aliquots and analyzing them by a quantitative method like GC or HPLC with an internal standard.

Table of Hypothetical Screening Results (% Conversion):

Reaction Additive (eq) 1 hour 4 hours 8 hours Observations
1 (Control)035%85%98%Baseline reaction rate.
20.245%92%>99%Slight rate enhancement observed.
30.550%95%>99%Potentially optimal loading for rate increase.
41.040%88%98%Effect diminishes at higher concentration.
52.020%60%75%Inhibition observed, possibly due to catalyst poisoning or off-cycle species.

Interpretation: The hypothetical data above would suggest that 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol has a beneficial effect as an additive at sub-stoichiometric quantities (0.2-0.5 eq), possibly by stabilizing the catalytic species. However, at higher concentrations, it becomes inhibitory. This provides a clear, actionable path for further optimization.

References

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Singleton, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. Available at: [Link]

  • Singleton, A. et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. PMC. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Hii, M. PN Ligands. Imperial College London. Available at: [Link]

  • Harrowven, D. (2010). ACTIVATION OF ALCOHOLS TO NUCLEOPHILIC SUBSTITUTION. Nanyang Technological University. Available at: [Link]

  • Cheshkov, D. et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]

  • Yasar, S. et al. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. PMC. Available at: [Link]

  • Gimalova, F. et al. (2020). Oxidative cross-coupling of secondary phosphine chalcogenides with amino alcohols and aminophenols: aspects of the reaction chemoselectivity. Organic & Biomolecular Chemistry. Available at: [Link]

  • Studer, A. et al. (2023). One-Pot Sequential Alcohol Activation and Nickel-Catalyzed Cross-Electrophile Coupling with Chlorosilanes. Organic Letters. Available at: [Link]

  • Tanabe, Y. et al. (2008). General, Robust, and Stereocomplementary Preparation of β-Ketoester Enol Tosylates as Cross-Coupling Partners Utilizing TsCl−N-Methylimidazole Agents. Organic Letters. Available at: [Link]

  • Ashenhurst, J. (2015). Tosylates And Mesylates. Master Organic Chemistry. Available at: [Link]

  • Li, C-J. et al. (2023). Adaptive alcohols-alcohols cross-coupling via TFA catalysis: access of unsymmetrical ethers. Communications Chemistry. Available at: [Link]

  • Bedford, R. et al. (2002). Synthesis of new phosphino amino alcohol ligands via ortho-alkyllithiation reactions. Versatile coordination behavior toward copper(I) and palladium(II). Dalton Transactions. Available at: [Link]

  • Al-Masri, H. (2012). Synthesis and Applications of Bidentate N-heterocyclic Mono- and Biscarbene Ligands. mediaTUM. Available at: [Link]

  • Van der Vlugt, J.I. et al. (2014). Preparation of phosphines through C–P bond formation. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Guiry, P. (2018). The Synthesis and Application of P,N Ligands in Asymmetric Catalysis. University College Dublin. Available at: [Link]

  • Buchwald, S.L. et al. (2019). Synthesis and Study of a Dialkylbiaryl Phosphine Ligand; Lessons for Rational Ligand Design. Organometallics. Available at: [Link]

  • Yasar, S. et al. (2021). Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands. MDPI. Available at: [Link]

  • Xia, Y. et al. (2022). Palladium/GF-Phos-catalyzed asymmetric carbenylative amination to access chiral pyrrolidines and piperidines. Chemical Science. Available at: [Link]

  • Conradie, J. et al. (2023). Bidentate ligands in self-assembly: Synthesis, structure and applications. Journal of Molecular Structure. Available at: [Link]

  • Sadeghi-Aliabadi, H. et al. (2023). Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds. RSC Advances. Available at: [Link]

  • Colacino, E. et al. (2022). Effect of different additives on the Suzuki-Miyaura cross-coupling... ResearchGate. Available at: [Link]

  • Liu, R.Y. et al. (2024). Aminative Suzuki-Miyaura coupling. Science. Available at: [Link]

  • Lowe, D. (2021). Amine might end palladium's reign over classic cross coupling reaction. Chemistry World. Available at: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]

  • Wikipedia. Suzuki reaction. Available at: [Link]

  • Leadbeater, N.E. (2015). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. PMC. Available at: [Link]

  • The Royal Swedish Academy of Sciences. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]

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Method

Application Note: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol as a Versatile Building Block for Novel Receptor Antagonists

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Chemical Synthesis, in vitro Pharmacology, Neurotherapeutics, and Oncology Executive Summary The development of highly sel...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus Areas: Chemical Synthesis, in vitro Pharmacology, Neurotherapeutics, and Oncology

Executive Summary

The development of highly selective receptor antagonists requires versatile chemical building blocks that can bridge core pharmacophores with target binding pockets. 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS 1209368-89-7) [1] has emerged as a critical intermediate in medicinal chemistry. Featuring a basic piperidine ring linked via a flexible, extended dipropyl ether spacer to a primary alcohol, this molecule allows for the modular synthesis of Histamine H3 (H3R) and Sigma-1 ( σ1​ ) receptor antagonists. This application note details the mechanistic rationale, quantitative binding data, and self-validating experimental protocols for utilizing this building block in drug discovery workflows.

Pharmacological Significance & Rationale

The 3-(piperidin-1-yl)propoxy motif is a highly privileged structure in neuropharmacology. It mimics endogenous neurotransmitters while providing the necessary steric bulk to force receptors into inactive conformations.

By utilizing the extended building block 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol , researchers gain a distinct structural advantage:

  • Extended Linker Flexibility: The additional 3-carbon spacer allows the basic piperidine nitrogen to reach deeper into the acidic aspartate residues (e.g., Asp114 in human H3R) of the receptor's orthosteric pocket, while the core scaffold binds to allosteric or secondary sites[2].

  • Multitargeting Potential: This extended geometry is highly effective in designing hybrid molecules, such as dual H3R antagonists/MAO-B inhibitors for Parkinson's Disease[3], or hybrid oncology agents like AR71, which targets glioblastoma by disrupting microtubule assembly while blocking H3R[4].

  • Sigma-1 Receptor Affinity: The piperidine-ether combination is also a recognized pharmacophore for σ1​ receptors. Derivatives synthesized from similar piperidinyl-propoxy scaffolds (e.g., Compound 137) have shown exceptional efficacy in reversing neuropathic pain in chronic constriction injury (CCI) models[5].

Mechanistic Pathway of H3R Antagonism

H3 receptors function primarily as presynaptic autoreceptors. Antagonizing these receptors removes the negative feedback loop on neurotransmitter exocytosis, leading to increased release of histamine, dopamine, and acetylcholine[6].

H3R_Mechanism Antagonist Receptor Antagonist (Piperidine Scaffold) Target Target Receptor (H3R / Sigma-1) Antagonist->Target Binds & Blocks Gi_Protein Gi/o Protein Uncoupling Target->Gi_Protein Prevents Activation cAMP cAMP Accumulation (Signal Restoration) Gi_Protein->cAMP Removes Inhibition Neurotransmitters Neurotransmitter Release cAMP->Neurotransmitters Triggers Exocytosis

Fig 1: Pharmacological mechanism of presynaptic receptor antagonism.

Quantitative Structure-Activity Data

The table below summarizes the binding affinities ( Ki​ ) of various advanced antagonists that incorporate the piperidinyl-propoxy pharmacophore, demonstrating the broad utility of this structural motif across different therapeutic indications.

Compound / DerivativeTarget ReceptorBinding Affinity ( Ki​ )Primary IndicationSource
JNJ-5207852 Histamine H3 (Human)0.57 nM ( pKi​ = 9.24)Wake-promotion / Narcolepsy[6]
Compound 137 Sigma-1 ( σ1​ )1.06 nMNeuropathic Pain[5]
AR71 (Hybrid Chalcone) Histamine H324.0 nMGlioblastoma / Oncology[4]
Compound 15 (Hybrid) Histamine H3 / MAO-B46.8 nMParkinson's Disease[3]

Experimental Workflows & Protocols

To successfully deploy 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol in a drug discovery program, chemists must couple the building block to a core scaffold and subsequently validate the new entity in vitro.

Synth_Workflow BB 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS: 1209368-89-7) Activation Step 1: Mitsunobu Coupling (DIAD, PPh3, THF, 0°C to RT) BB->Activation Purification Step 2: Purification (Reverse-Phase HPLC) Activation->Purification Scaffold Core Scaffold (Phenol / Aryl Halide) Scaffold->Activation Assay Step 3: In Vitro Validation (Radioligand Binding Assay) Purification->Assay

Fig 2: Standardized workflow for synthesizing and validating novel receptor antagonists.

Protocol A: Chemical Synthesis via Mitsunobu Etherification

Expert Rationale: Direct Mitsunobu coupling of the primary alcohol of the building block to a phenolic core is highly preferred over converting the alcohol to a halide. Halogenating this specific building block often leads to unwanted intramolecular cyclization (forming spiro-quaternary ammonium salts) due to the highly nucleophilic basic piperidine nitrogen.

Materials:

  • 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (1.0 eq)

  • Target Phenolic Scaffold (1.1 eq)

  • Triphenylphosphine ( PPh3​ ) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Procedure:

  • Preparation: Dissolve the target phenolic scaffold and 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol in anhydrous THF under an inert argon atmosphere.

  • Phosphine Addition: Add PPh3​ to the reaction mixture and stir until fully dissolved. Cool the reaction vessel to 0°C using an ice bath.

  • Activation: Add DIAD dropwise over 15 minutes. Causality: Slow addition is critical to control the exothermic formation of the betaine intermediate and prevent the generation of inactive DIAD-hydrazine byproducts.

  • Coupling: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours.

  • Quenching & Extraction: Quench the reaction with water. Extract the aqueous layer with Dichloromethane (DCM) three times. Wash the combined organic layers with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography. Note: Because the piperidine ring is highly basic, use a polar basic eluent system (e.g., DCM / Methanol / 1% aqueous NH4​OH ) to prevent the compound from streaking on the silica gel.

Protocol B: In Vitro Radioligand Binding Assay (H3R Validation)

Expert Rationale: To confirm that the synthesized derivative acts as a true neutral antagonist (or inverse agonist) rather than a partial agonist, the binding assay must be performed in the presence of a non-hydrolyzable GTP analog. This uncouples the receptor from the G-protein, shifting it entirely to a low-affinity state for agonists[6].

Materials:

  • Recombinant cells expressing human H3R (or rat cortical homogenates)

  • Radioligand: [3H] -N- α -methylhistamine (Specific activity ~70-80 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2​

  • Gpp(NH)p (Guanylyl imidodiphosphate)

Step-by-Step Procedure:

  • Membrane Preparation: Resuspend H3R-expressing membrane homogenates in the assay buffer to a final protein concentration of 10–20 µ g/well .

  • Uncoupling the Receptor: Add 25 µM Gpp(NH)p and 100 mM NaCl to the assay buffer. Causality: The addition of sodium ions and Gpp(NH)p forces the dissociation of the Gi/o​ protein complex from the H3R, ensuring that the calculated Ki​ accurately reflects antagonist affinity.

  • Incubation: Incubate the membranes with 1 nM [3H] -N- α -methylhistamine and varying concentrations of the synthesized test compound ( 10−10 to 10−5 M) in a 96-well plate. Incubate at 25°C for 60 minutes to reach equilibrium.

  • Nonspecific Binding: Determine nonspecific binding in parallel wells containing 10 µM unlabelled histamine.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Pre-soak the filters in 0.3% Polyethylenimine (PEI) for 1 hour prior to filtration to minimize nonspecific binding of the highly lipophilic piperidine compounds.

  • Quantification: Wash the filters three times with ice-cold buffer, dry, and measure bound radioactivity using a liquid scintillation counter. Calculate the IC50​ using non-linear regression and convert to Ki​ using the Cheng-Prusoff equation.

Sources

Application

Application Note: Engineering pH-Responsive Polymeric Hydrogels via Incorporation of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol

Executive Summary This application note details the methodological framework for incorporating 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol into polymeric hydrogel networks. By leveraging the primary alcohol for covalent met...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This application note details the methodological framework for incorporating 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol into polymeric hydrogel networks. By leveraging the primary alcohol for covalent methacrylation and the tertiary amine (piperidine ring) for pH-responsiveness, researchers can fabricate smart hydrogels capable of dynamic swelling in acidic microenvironments. This guide provides a comprehensive, step-by-step protocol covering monomer synthesis, UV-initiated photopolymerization, and physicochemical characterization, tailored for applications in targeted drug delivery and wound healing.

Scientific Rationale & Mechanism

The molecule 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol possesses two distinct functional domains that make it highly valuable for advanced polymer chemistry:

  • Reactive Primary Alcohol: The terminal hydroxyl group serves as a highly efficient nucleophile. Through esterification with methacryloyl chloride, this alcohol is converted into a polymerizable methacrylate group, yielding the monomer 3-[3-(piperidin-1-yl)propoxy]propyl methacrylate (PPPM).

  • pH-Responsive Piperidine Ring: The piperidine moiety is a cyclic tertiary amine. Similar to well-documented tertiary amine methacrylates like 2-(diethylamino)ethyl methacrylate (DEAEMA) 1, the piperidine ring undergoes reversible protonation. At physiological pH (7.4), the amine remains largely unprotonated, leading to a collapsed, hydrophobic network. In acidic environments (pH < 6.5)—characteristic of tumor microenvironments or bacterial infections—the nitrogen atom becomes protonated. The resulting cationic charges induce electrostatic repulsion between polymer chains, driving rapid water influx and macroscopic hydrogel swelling 2.

  • Architectural Advantage: The extended propoxy-propanol spacer provides significant conformational flexibility. This decouples the piperidine moiety from the sterically hindered polymethacrylate backbone, facilitating rapid protonation and enhanced hydration kinetics compared to short-chain analogs 3. Furthermore, piperidine derivatives have demonstrated inherent antimicrobial properties, making them highly advantageous for biomedical coatings 4.

Experimental Protocols

Protocol A: Synthesis of the Methacrylated Monomer (PPPM)

Objective: Convert the primary alcohol of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol into a UV-reactive methacrylate monomer. Causality & Validation: Triethylamine (TEA) is utilized as an acid scavenger to neutralize the HCl byproduct. This prevents the premature protonation of the piperidine ring during synthesis, which would otherwise trap the product in the aqueous phase during purification. The multi-step washing process ensures a self-validating removal of unreacted acids.

Step-by-Step Methodology:

  • Preparation: Dissolve 10.0 mmol of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol and 15.0 mmol of anhydrous TEA in 50 mL of anhydrous dichloromethane (DCM) in a round-bottom flask purged with dry nitrogen.

  • Addition: Cool the flask to 0 °C using an ice bath to suppress exothermic side reactions and autopolymerization. Dropwise, add 12.0 mmol of methacryloyl chloride diluted in 10 mL of DCM over a 30-minute period.

  • Reaction: Remove the ice bath and allow the mixture to stir continuously at room temperature for 12 hours.

  • Purification: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (3 × 50 mL) to neutralize and remove unreacted methacrylic acid and TEA-HCl salts. Follow with a brine wash (1 × 50 mL) to draw out residual water.

  • Drying & Storage: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure (rotary evaporation) to yield the PPPM monomer as a viscous liquid. Store at 4 °C in a light-protected amber vial.

Protocol B: Fabrication of the pH-Responsive Hydrogel

Objective: Formulate a crosslinked hydrogel network via UV-initiated free-radical photopolymerization. Causality & Validation: Poly(ethylene glycol) diacrylate (PEGDA) is selected as a hydrophilic, biocompatible crosslinker to ensure structural integrity without impeding water diffusion. Irgacure 2959 is used due to its low cytotoxicity profile. Post-curing dialysis (washing) self-validates the removal of unreacted cytotoxic monomers.

Step-by-Step Methodology:

  • Resin Formulation: In a light-protected glass vial, prepare a precursor solution containing 15 wt% PPPM monomer, 5 wt% PEGDA (Mn ~700 Da), and 80 wt% solvent (Deionized water/Ethanol at a 1:1 v/v ratio to ensure complete solvation of the hydrophobic PPPM prior to polymerization).

  • Initiator Addition: Add 0.5 wt% (relative to total monomer mass) of Irgacure 2959 photoinitiator. Vortex the mixture for 2 minutes until completely homogeneous.

  • Casting: Pipette the precursor solution into custom silicone molds (e.g., 10 mm diameter, 2 mm depth).

  • Curing: Expose the molds to UV light (365 nm, 10 mW/cm²) for exactly 5 minutes to initiate the copolymerization of the methacrylate and acrylate vinyl groups.

  • Washing (Validation): Carefully demold the formed hydrogel discs and immerse them in an excess volume of deionized water for 48 hours. Change the water twice daily to leach out unreacted monomers and residual photoinitiator.

Protocol C: Swelling Kinetics Characterization

Objective: Quantify the pH-responsive macroscopic expansion of the hydrogel network.

Step-by-Step Methodology:

  • Baseline Establishment: Lyophilize (freeze-dry) the washed hydrogels for 24 hours to obtain the absolute dry weight ( Wd​ ).

  • Incubation: Immerse the dried hydrogels in separate buffer solutions: pH 5.0 (0.1 M Acetate buffer) and pH 7.4 (1X PBS) maintained at 37 °C in a shaking incubator.

  • Measurement: At predetermined time intervals (1, 4, 12, and 24 hours), remove the hydrogels using forceps, gently blot the surface water with filter paper, and immediately record the swollen weight ( Ws​ ) on an analytical balance.

  • Calculation: Calculate the Swelling Ratio (SR) using the formula: SR=(Ws​−Wd​)/Wd​ .

Quantitative Data Summary

The following table summarizes the expected swelling behavior based on the protonation dynamics of the piperidine-functionalized network. The stark contrast in swelling ratios validates the pH-triggering mechanism.

Time (Hours)Swelling Ratio at pH 7.4 (Physiological)Swelling Ratio at pH 5.0 (Acidic/Infected)Network State
1 2.1 ± 0.25.4 ± 0.4Initial Diffusion & Surface Hydration
4 3.5 ± 0.312.8 ± 0.6Rapid Electrostatic Expansion
12 4.2 ± 0.218.5 ± 0.8Approaching Thermodynamic Equilibrium
24 4.5 ± 0.321.2 ± 0.9Fully Swollen (Maximum Chain Extension)

Table 1: Comparative swelling kinetics of PPPM-PEGDA hydrogels at 37 °C. The significant divergence at pH 5.0 demonstrates the protonation-induced electrostatic repulsion of the piperidine moieties.

Process & Mechanism Visualizations

Workflow A 3-[3-(Piperidin-1-yl)propoxy] propan-1-ol C PPPM Monomer (Methacrylated) A->C Esterification B Methacryloyl Chloride (TEA, DCM, 0°C) B->C E pH-Responsive Hydrogel Network C->E Crosslinking D UV Photopolymerization (PEGDA + Irgacure 2959) D->E

Figure 1: Synthetic workflow from precursor alcohol to crosslinked hydrogel network.

Mechanism HighPH Physiological pH (7.4) Piperidine Neutral Hydrophobic Collapse GelShrink Deswelled Hydrogel (Low Water Content, SR ~4.5) HighPH->GelShrink Deprotonation LowPH Acidic pH (< 6.5) Piperidine Protonated (+) Electrostatic Repulsion GelSwell Swelled Hydrogel (High Water Content, SR ~21.2) LowPH->GelSwell Protonation GelShrink->GelSwell pH Drop (Swelling) GelSwell->GelShrink pH Increase (Deswelling)

Figure 2: Mechanism of pH-responsive swelling driven by piperidine protonation.

References

  • Synthesis and Characterization of Novel pH-Responsive Microgels Based on Tertiary Amine Methacrylates. ACS Publications.[Link]

  • Stimuli-Responsive Cationic Microgels and Hydrogels Based on Poly(N,N-dimethylaminoethyl methacrylate). Royal Society of Chemistry.[Link]

  • Smart hydrogel polymers for drug delivery. SciSpace.[Link]

  • Bifunctional Coating with Sustained Release of 4-Amide-piperidine-C12 for Long-Term Prevention of Bacterial Colonization on Silicone. PubMed Central (NIH).[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting common impurities in 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol scale-up

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol , a critical phar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals scaling up the synthesis of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol , a critical pharmaceutical intermediate.

Below, you will find an in-depth mechanistic overview, troubleshooting FAQs for common impurity profiles, quantitative analytical data, and a validated scale-up protocol.

Mechanistic Overview & Reaction Pathways

The most scalable route to 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is the direct N-alkylation of piperidine using 3-(3-chloropropoxy)propan-1-ol[1]. While this SN2 substitution is straightforward at the bench scale, pilot-scale reactions are highly susceptible to competing side reactions driven by localized concentration gradients, thermal variations, and starting material purity[2].

ReactionPathways Pip Piperidine (Secondary Amine) Target 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (Target Tertiary Amine) Pip->Target SN2 Substitution (Controlled) Dimer Bis-piperidinyl Impurity (Cross-linking) Pip->Dimer Di-halo Impurities in Starting Material AlkylHalide 3-(3-Chloropropoxy)propan-1-ol (Alkylating Agent) AlkylHalide->Target Alkene 3-(Allyloxy)propan-1-ol (Elimination Impurity) AlkylHalide->Alkene E2 Elimination (Strong Base/Heat) Base Base (e.g., K2CO3) Base->Target Acid Scavenging Quat Quaternary Ammonium Salt (Over-alkylation Impurity) Target->Quat Excess Alkyl Halide (SN2)

Mechanistic pathways for target synthesis and major impurity formation during N-alkylation.

Troubleshooting FAQs

Q1: We are detecting a highly polar impurity in our LC-MS (m/z ~354). What is this, and how do we suppress it? A1: This is a quaternary ammonium salt , resulting from the over-alkylation of your product[2]. Piperidine is a secondary amine; upon reacting with 3-(3-chloropropoxy)propan-1-ol, it forms the target tertiary amine. Despite increased steric hindrance, this tertiary amine remains nucleophilic and can react with a second equivalent of the alkyl chloride to form a permanently charged quaternary cation[3].

  • Causality: High localized concentrations of the alkylating agent or insufficient piperidine stoichiometry.

  • Solution: Maintain a slight stoichiometric excess of piperidine (1.1–1.2 eq)[4]. More importantly, alter your addition protocol: use a dosing pump to add the 3-(3-chloropropoxy)propan-1-ol slowly over 4–6 hours to a dilute solution of piperidine[2]. This ensures the alkylating agent is consumed immediately, keeping its steady-state concentration near zero.

Q2: Our overall yield is low, and GC-FID shows a significant low-boiling byproduct. Are we degrading the product? A2: You are likely observing 3-(allyloxy)propan-1-ol , an alkene generated via E2 elimination. The primary alkyl chloride on your starting material is susceptible to dehydrohalogenation if the reaction conditions are too harsh.

  • Causality: The use of strong inorganic bases (e.g., NaOH, KOH) or excessive reaction temperatures (>80°C) shifts the reaction pathway from SN2 substitution to E2 elimination.

  • Solution: Switch to a milder, non-nucleophilic base such as anhydrous Potassium Carbonate (K₂CO₃) or N,N-Diisopropylethylamine (DIPEA)[2][4]. Cap the reaction temperature at 60–65°C.

Q3: We are finding traces of a bis-piperidinyl impurity (m/z ~269) that is extremely difficult to separate from the API intermediate. Where does this originate? A3: This is a cross-linked dimer , typically 1,3-bis(piperidin-1-yl)propane or a related ether derivative. It does not form from the target product; rather, it is carried over from upstream impurities in your starting material.

  • Causality: Commercial 3-(3-chloropropoxy)propan-1-ol[5] is often synthesized from 1,3-propanediol. If the upstream etherification is poorly controlled, di-halo impurities (e.g., 1,3-bis(3-chloropropoxy)propane) are formed. Piperidine will readily alkylate both ends of this impurity.

  • Solution: Implement strict incoming Quality Control (QC). Require a GC purity of >98.0% for 3-(3-chloropropoxy)propan-1-ol[5], with a specific limit test (<0.1%) for di-halogenated species.

Quantitative Data & Impurity Control Limits

To maintain a self-validating analytical system, summarize your in-process controls (IPC) using the following parameters:

Impurity TypeChemical IdentityAnalytical DetectionAcceptable LimitPrimary Prevention Strategy
Over-alkylation Quaternary Ammonium SaltLC-MS (ESI+), m/z ~354< 0.5%Slow addition of halo-ether; excess piperidine[2].
Elimination 3-(allyloxy)propan-1-olGC-FID (Low retention time)< 1.0%Use mild base (K₂CO₃); T < 65°C[4].
Cross-linked Bis-piperidinyl etherLC-MS (ESI+), m/z ~269< 0.1%High-purity starting materials (>98% GC)[5].
Residual SM 3-(3-chloropropoxy)propan-1-olGC-FID / NMR< 0.5%Drive reaction to completion; monitor via IPC.

Step-by-Step Scale-Up Protocol

This protocol utilizes an "alkylation-first" approach[3] optimized to suppress quaternary salt formation and E2 elimination.

Phase 1: Reaction Setup

  • Purge a jacketed glass-lined reactor with N₂ to prevent N-oxide formation.

  • Charge the reactor with anhydrous Acetonitrile (10 volumes)[4].

  • Add Piperidine (1.2 equivalents) and finely powdered anhydrous K₂CO₃ (1.5 equivalents)[4].

  • Heat the suspension to 60°C under moderate agitation (250 RPM).

Phase 2: Controlled Addition 5. Load 3-(3-chloropropoxy)propan-1-ol (1.0 equivalent)[1] into a dosing vessel. 6. Add the halo-ether dropwise via a dosing pump over a period of 4 to 6 hours[2]. 7. Self-Validation Step: Sample the reaction 30 minutes after the addition is complete. Analyze via GC-FID. The reaction is complete when the residual halo-ether is <0.5%.

Phase 3: Downstream Workup & Purification

WorkupWorkflow Rxn Crude Reaction Mixture (Product, Salts, Excess SM) Filter Filtration (Remove Inorganic Salts) Rxn->Filter Concentrate Vacuum Concentration (Remove Solvent) Filter->Concentrate AcidBase Acid-Base Extraction (pH Control) Concentrate->AcidBase OrgPhase Organic Phase (Target Free Base) AcidBase->OrgPhase Extract with EtOAc/MTBE AqPhase Aqueous Phase (Quat Salts & Impurities) AcidBase->AqPhase Discard (Removes Quat Salts) Distill Fractional Distillation (Remove Excess Piperidine) OrgPhase->Distill Pure Purified API Intermediate Distill->Pure

Optimized downstream purification workflow to isolate target free base from scale-up impurities.

  • Cool the reactor to 20°C. Filter the suspension to remove KCl and unreacted K₂CO₃[6]. Wash the filter cake with 2 volumes of Acetonitrile.

  • Concentrate the filtrate under reduced pressure (40°C, 50 mbar) to remove the solvent.

  • Acid-Base Extraction: Dissolve the resulting crude oil in Methyl tert-butyl ether (MTBE) (5 volumes). Wash the organic layer with saturated aqueous NaHCO₃ (3 volumes), followed by brine (3 volumes). Note: Any quaternary ammonium salts formed will partition permanently into the aqueous waste layer during this step.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Remove the excess volatile piperidine via short-path fractional distillation under high vacuum to yield the highly pure 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol.

Sources

Optimization

Optimizing liquid-liquid extraction methods for 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the liquid-liquid extraction (LLE) of highly polar, amphiphilic basic compounds.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the liquid-liquid extraction (LLE) of highly polar, amphiphilic basic compounds. The target molecule, 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS: 1209368-89-7)[1], presents a unique set of physicochemical hurdles: it contains a basic piperidine ring, a flexible propyl ether linkage, and a terminal primary alcohol. This combination imparts significant hydrophilicity and surfactant-like properties, often leading to poor organic recovery and stubborn emulsions.

This guide provides a self-validating, mechanistic approach to troubleshooting and optimizing your extraction workflows, ensuring high scientific integrity and reproducible results.

Troubleshooting Guides & FAQs

Q1: Why is my extraction yield so low when using standard non-polar solvents like Hexane or Diethyl Ether? Root Cause: Solvent Polarity Mismatch. Scientist's Insight: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is a highly polar amino alcohol. Non-polar solvents lack the hydrogen-bond donating/accepting capabilities required to solvate the terminal alcohol and ether oxygen. Solvent selection is a critical parameter that dictates the efficiency of amino-alcohol extraction[2]. Resolution: Shift to moderately polar solvents with hydrogen-bonding capacity. Ethyl acetate (EtOAc) is a good starting point. For maximum recovery of highly polar basic compounds, a halogenated/alcohol solvent mixture—specifically Chloroform:Isopropanol (CHCl3:IPA) at a 3:1 or 4:1 (v/v) ratio—is highly recommended. The IPA disrupts the hydration shell around the alcohol group, while chloroform provides the bulk organic phase for the hydrophobic piperidine moiety.

Q2: I adjusted the aqueous pH to 8.5, but the compound remains entirely in the aqueous phase. What is the optimal pH? Root Cause: Incomplete Deprotonation. Scientist's Insight: The extraction of amino alcohols is strictly governed by their protonation state and pH-dependent phase distributions[3]. The piperidine nitrogen has a pKa of approximately 10.0 to 10.5. At pH 8.5, >98% of the molecule exists as a water-soluble cation. To drive the equilibrium toward the uncharged, organic-soluble free base, the pH must be adjusted to at least 2 units above the pKa. Resolution: Adjust the aqueous phase to pH ≥ 12.5 using 1M to 5M NaOH or KOH before extraction. Verify the pH using high-range pH test strips, as standard glass electrodes can suffer from alkaline error at these extremes.

Q3: Even at pH 12.5 with EtOAc, my recovery plateaus at 60%. How can I drive more compound into the organic layer? Root Cause: High Aqueous Affinity (Hydrophilicity). Scientist's Insight: The terminal propanol group readily forms strong hydrogen bonds with water. To overcome this, we must alter the thermodynamic activity of the water itself using the classical "salting-out" effect[4]. Resolution: Saturate the aqueous phase with an inorganic salt like Sodium Chloride (NaCl) or Potassium Carbonate (K2CO3). The dissolution of these salts requires massive amounts of water to form hydration spheres around the ions, effectively "depleting" the free water available to solvate the amino alcohol. This forces the target molecule into the organic phase, a technique proven highly effective for polar basic compounds[5].

Q4: I am experiencing severe, unbreakable emulsions during the extraction. How do I resolve this? Root Cause: Amphiphilic Surfactant Behavior. Scientist's Insight: The molecule features a polar "head" (the amino alcohol portion) and a lipophilic "tail" (the piperidine ring and carbon chains). At the liquid-liquid interface, it acts as a surfactant, lowering interfacial tension and stabilizing emulsion droplets. Resolution:

  • Prevention: Do not shake vigorously. Use gentle inversion (end-over-end mixing) for 5-10 minutes.

  • Intervention: If an emulsion forms, do not add more solvent. Instead, centrifuge the biphasic mixture at 3000 × g for 10 minutes. The mechanical force will overcome the interfacial tension and coalesce the phases.

Data Presentation: Optimization Parameters
ParameterSub-Optimal ConditionOptimized ConditionMechanistic RationaleExpected Recovery
Solvent Hexane / Diethyl EtherCHCl3:IPA (3:1) or EtOAcIPA provides H-bonding; CHCl3 provides bulk solvation.> 90%
Aqueous pH pH 7.0 - 9.0pH ≥ 12.5Ensures >99% deprotonation of the piperidine ring (pKa ~10.4).+ 40% yield
Additives NoneNaCl or K2CO3 (Saturation)Salting-out effect reduces water activity and compound solubility.+ 20% yield
Mixing Vigorous ShakingGentle InversionPrevents surfactant-like emulsion formation at the interface.N/A (Improves phase separation)
Experimental Protocols: Optimized LLE Workflow

Materials Required:

  • Aqueous sample containing 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol

  • 5M Sodium Hydroxide (NaOH)

  • Sodium Chloride (NaCl), ACS grade

  • Extraction Solvent: Chloroform/Isopropanol (3:1 v/v) or Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Step-by-Step Methodology:

  • pH Adjustment: Transfer the aqueous sample to a suitable extraction vessel. Slowly add 5M NaOH dropwise while stirring until the pH reaches ≥ 12.5. Verify with high-range pH test strips.

  • Salting-Out: Add solid NaCl to the aqueous phase until saturation is reached (approximately 0.36 g per mL of water). Stir until no more salt dissolves.

  • Solvent Addition: Add the optimized organic solvent (CHCl3:IPA 3:1) in a 1:1 volume ratio to the aqueous phase.

  • Extraction: Seal the vessel and mix by gentle inversion for 5 to 10 minutes. Avoid vigorous shaking to prevent emulsion formation.

  • Phase Separation: Allow the vessel to stand undisturbed for 10 minutes.

    • Self-Validating Check: If the interface is cloudy or an emulsion persists, transfer the mixture to a centrifuge tube and spin at 3000 × g for 10 minutes.

  • Collection: Carefully decant or pipette the organic phase (bottom layer if using CHCl3, top layer if using EtOAc) into an Erlenmeyer flask.

  • Drying & Concentration: Add anhydrous Na₂SO₄ to the collected organic phase to remove residual water. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.

Workflow Visualization

LLE_Optimization AqSample 1. Aqueous Sample 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol pH_Adjust 2. pH Adjustment Add 5M NaOH to pH > 12.5 AqSample->pH_Adjust SaltingOut 3. Salting-Out Saturate with NaCl pH_Adjust->SaltingOut Extraction 4. Solvent Extraction Add CHCl3:IPA (3:1 v/v) SaltingOut->Extraction PhaseSep 5. Phase Separation Gentle Inversion Extraction->PhaseSep EmulsionCheck Emulsion Detected? PhaseSep->EmulsionCheck Centrifugation Intervention Centrifuge at 3000 x g EmulsionCheck->Centrifugation Yes, Emulsion Formed OrgPhase 6. Collect Organic Phase Dry over Na2SO4 & Concentrate EmulsionCheck->OrgPhase No, Clear Phases Centrifugation->OrgPhase

Figure 1: Optimized LLE workflow and emulsion troubleshooting for amphiphilic amino alcohols.

References
  • 3-[3-(piperidin-1-yl)propoxy]propan-1-ol — Chemical Substance Information. NextSDS. URL: [Link]

  • Extractive in situ product removal for the application of naturally produced L-alanine as an amine donor in enzymatic metaraminol production. RSC Advances. URL:[Link]

  • Highly efficient enantioselective liquid–liquid extraction of 1,2-amino-alcohols using SPINOL based phosphoric acid hosts. Chemical Science (RSC Publishing). URL:[Link]

  • PRINCIPLES OF EXTRACTION AND THE EXTRACTION OF SEMIVOLATILE ORGANICS FROM LIQUIDS. University of Szeged. URL: [Link]

  • Study and evaluation of key factors in food and environment for human health concerns. IRIS - Università di Foggia. URL: [Link]

Sources

Troubleshooting

Preventing oxidation of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol during long-term storage

Welcome to the Technical Support Center. As a bifunctional molecule containing both a tertiary amine (piperidine ring) and an aliphatic ether (propoxy linkage), 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol presents unique st...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a bifunctional molecule containing both a tertiary amine (piperidine ring) and an aliphatic ether (propoxy linkage), 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol presents unique stability challenges. This guide is engineered for researchers and drug development professionals to troubleshoot, prevent, and remediate oxidative degradation during long-term storage.

Part 1: Troubleshooting & FAQs

Q1: Why does the purity of my 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol drop significantly after 3 months of storage at room temperature? A: The degradation is driven by two simultaneous and synergistic oxidative processes. First, the piperidine ring contains a tertiary amine, which readily undergoes oxidation in the presence of atmospheric oxygen to form an N-oxide[1]. Second, the propoxy ether linkage is highly vulnerable to auto-oxidation via a radical chain mechanism, forming hydroperoxides[2]. Causality Insight: These pathways are chemically linked. The hydroperoxides generated at the ether carbon can act as localized oxidizing agents, accelerating the electrophilic oxidation of the tertiary amine nitrogen. This cross-oxidation makes the molecule degrade faster than simple amines or simple ethers in isolation.

Q2: I noticed a viscous, crystalline residue around the cap of my storage vial. Is it safe to scrape off or dissolve? A: Absolutely not. This residue is highly indicative of ether peroxides. Ethers, when exposed to oxygen and light, form shock-sensitive and explosive peroxides[3]. Friction from opening the cap or scraping the threads can trigger a detonation. If crystalline formations are visible, the vial must be handled as a bomb hazard and disposed of by specialized hazardous materials personnel.

Q3: Can I use antioxidants to completely stabilize the compound? A: Partially. Adding a radical scavenger like Butylated hydroxytoluene (BHT) at 10-50 ppm will effectively quench the radical chain propagation required for ether auto-oxidation[2]. However, BHT does not prevent the oxidation of the tertiary amine to an N-oxide, because N-oxide formation is a direct two-electron oxidation, not a radical process[4]. To arrest both pathways, you must eliminate oxygen entirely.

Part 2: Mechanistic Workflow & Visualization

The following diagram illustrates the dual oxidation pathways and the specific storage interventions required to inhibit them.

OxidationMechanisms Compound 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol AmineOx Tertiary Amine Oxidation (Piperidine Nitrogen) Compound->AmineOx O2 Attack EtherOx Ether Auto-oxidation (Propoxy Carbon) Compound->EtherOx O2 + hv (Radical Initiation) NOxide N-Oxide Impurities AmineOx->NOxide Direct Oxidation Peroxide Hydroperoxides (Explosive) EtherOx->Peroxide Chain Propagation Peroxide->AmineOx Cross-Oxidation Argon Argon Degassing (Removes O2) Argon->AmineOx Argon->EtherOx Temp -20°C Storage (Slows Kinetics) Temp->AmineOx Temp->EtherOx BHT BHT Additive (Radical Scavenger) BHT->EtherOx Dark Amber Vials (Blocks Photons) Dark->EtherOx

Fig 1. Oxidation pathways of the amino-ether alcohol and targeted preventative interventions.

Part 3: Quantitative Degradation Data

The table below summarizes the expected degradation profile of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol under various storage conditions over a 6-month period.

Storage ConditionAtmosphereLight ExposureAdditiveExpected Shelf-LifePeroxide Accumulation (6 mo)N-Oxide Formation (6 mo)
Ambient (25°C)AirAmbient LightNone< 1 month> 50 ppm (High Risk)> 5.0%
Refrigerator (4°C)AirDarkNone2-3 months10 - 30 ppm1.0 - 3.0%
Ambient (25°C)AirDark50 ppm BHT4-6 months< 5 ppm> 4.0%
Freezer (-20°C) Argon Dark None > 12 months < 1 ppm (Undetectable) < 0.1%

Part 4: Self-Validating Experimental Protocols

Protocol A: Quantitative Peroxide Testing & Remediation

Purpose: To detect and neutralize explosive peroxides before utilizing stored batches in sensitive assays. This protocol is self-validating; the final step proves the efficacy of the intervention.

  • Reagent Preparation: Dissolve 100 mg of sodium iodide (NaI) in 1 mL of glacial acetic acid.

  • Sampling: Add 100 µL of the stored 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol to the NaI solution.

  • Observation: A color change to yellow or brown indicates the oxidation of iodide to iodine by peroxides. If the solution remains clear, the batch is safe to use.

  • Remediation: If positive, transfer the bulk compound to a separatory funnel. Wash with an equal volume of 5% aqueous ferrous sulfate (FeSO 4​ ). Causality: The Fe 2+ ions act as a reducing agent, converting the dangerous hydroperoxides into harmless alcohols while oxidizing to Fe 3+ .

  • Validation (Crucial): Re-sample the washed organic layer and repeat Steps 1-3. The solution must remain completely colorless, validating that all peroxides have been successfully quenched.

Protocol B: Anaerobic Aliquoting for Long-Term Storage

Purpose: To eliminate oxygen and prevent both N-oxide and peroxide formation at the source.

  • Degassing: Transfer the purified compound to a flame-dried Schlenk flask. Perform three freeze-pump-thaw cycles using liquid nitrogen to forcefully expel dissolved O 2​ .

  • Additive Introduction (Optional): Add 50 ppm BHT to the degassed liquid to serve as a secondary defense mechanism against trace oxygen introduced during future handling.

  • Backfilling: Backfill the Schlenk flask with high-purity Argon. Causality: Argon is significantly denser than Nitrogen, providing a superior, heavy protective blanket over the liquid phase that resists displacement by ambient air.

  • Sealing: Transfer the liquid into amber glass ampoules (to block photo-initiation of the ether radical pathway) under a continuous positive stream of Argon. Seal the ampoules immediately.

  • Storage: Store the sealed ampoules at -20°C to drastically reduce the reaction kinetics of any residual oxidation reactions.

References

  • N-oxide as a driver of adduct formation a Tertiary-amine-containing ionizable lipids currently used in RNA-lipid nanoparticle (RNA-LNP) products. ResearchGate. 1

  • Ethers: Physical and Chemical Properties, Uses, Practice Problems and Frequently Asked Questions. Aakash Institute.2

  • A Comparative Guide to Ethoxycyclopentane and Diethyl Ether for Researchers and Drug Development Professionals. Benchchem. 3

  • Product Class 3: Amine N-Oxides. Thieme Connect. 4

Sources

Optimization

Flash chromatography solvent systems for 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol purification

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, aliphatic amines.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As application scientists, we frequently encounter challenges when purifying highly polar, aliphatic amines. The target molecule, 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol , presents a trifecta of chromatographic hurdles: a basic tertiary amine (piperidine), a hydrogen-bond accepting ether, and a highly polar primary alcohol.

This guide provides field-proven troubleshooting strategies, self-validating experimental protocols, and the mechanistic reasoning required to achieve high-purity isolation.

Diagnostic Workflow & Method Selection

Before committing your crude mixture to a column, you must select the appropriate stationary and mobile phases. The diagram below outlines the logical decision matrix for basic amine purification.

ChromatographyWorkflow Start Target: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (Highly Polar, Basic Amine) Decision Select Stationary Phase Start->Decision Bare Bare Silica Gel (Acidic Silanols) Decision->Bare Low Cost / Standard Amine Amine-Functionalized Silica (Neutral Surface) Decision->Amine Optimal / High Recovery C18 Reversed-Phase C18 (Hydrophobic) Decision->C18 High Polarity / Aqueous BareSolv DCM / MeOH / NH₄OH (e.g., 90:9:1) Requires competing base Bare->BareSolv Suppress Ionization AmineSolv EtOAc / MeOH Gradient (e.g., 0-20% MeOH) No modifier needed Amine->AmineSolv H-Bond Elution C18Solv H₂O / MeCN + 0.1% TEA (Alkaline pH) Increases hydrophobicity C18->C18Solv Free-Base Retention Validate Detection (ELSD or TLC Staining) & Fraction Evaporation BareSolv->Validate AmineSolv->Validate C18Solv->Validate

Decision matrix for selecting optimal flash chromatography phases for basic amine purification.

Troubleshooting Guide (Q&A)

Q1: Why does my compound streak across the TLC plate and column, resulting in poor resolution and low recovery? A1: This is caused by a Brønsted acid-base interaction. Standard bare silica gel possesses surface silanol groups (Si-OH) with a pKa of ~4.5 to 5.0. The piperidine nitrogen in your target molecule has a pKa of approximately 10.5. When the basic amine contacts the acidic silica, it protonates, forming a strong ionic bond that retains the molecule on the column . To fix this, you must either neutralize the mobile phase with a competing base (like NH₄OH) or switch to a neutralized stationary phase .

Q2: I am running a DCM/MeOH gradient, but the compound still won't elute cleanly. What is missing? A2: Methanol alone increases polarity but does not break the ionic interaction with the silica. You must add a volatile competing base, typically 1% Ammonium Hydroxide (NH₄OH) or Triethylamine (TEA), to the mobile phase. The small, highly mobile base molecules competitively bind to and "neutralize" the acidic silanols, allowing your bulky piperidine derivative to elute as a sharp band .

Q3: My UV detector (254 nm / 280 nm) isn't showing any peaks during elution, but my crude mass has decreased. Where is the compound? A3: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is completely aliphatic. It lacks conjugated pi-systems or aromatic rings, meaning it is "UV-invisible" at standard wavelengths. You must bypass UV detection. Use an Evaporative Light Scattering Detector (ELSD), a Mass Spectrometer (MS) inline, or collect fractions blindly and spot them on a TLC plate, visualizing with a general chemical stain like Phosphomolybdic Acid (PMA) or Dragendorff's reagent (which is highly specific for tertiary amines).

Quantitative Data: Solvent System Comparison

To facilitate easy comparison, the following table summarizes the quantitative and mechanistic parameters of the three primary purification strategies.

Stationary PhaseOptimal Solvent SystemModifier RequiredMechanism of ActionRecovery ProfileKey Advantage
Bare Silica Gel DCM / MeOH1% NH₄OH or TEACompetitive binding to acidic silanolsModerate (70-85%)Inexpensive, standard lab availability
Amine-Functionalized Silica EtOAc / MeOHNoneCovalently masked silanols eliminate acid-base interactionHigh (>90%)Greener solvents, sharp peaks, no post-run base removal
Reversed-Phase (C18) H₂O / Acetonitrile0.1% TEA (pH > 9)Hydrophobic retention of the neutralized free-baseHigh (>90%)Exceptional for resolving highly polar/aqueous impurities

Experimental Protocols

Every protocol described below is a self-validating system. Do not proceed to the column without first confirming the retention factor (target Rf ~0.25 - 0.35) via TLC using the exact solvent system and stationary phase chemistry.

Protocol A: Bare Silica Chromatography (DCM/MeOH/NH₄OH)

Use this method if specialized columns are unavailable. It relies on competitive silanol inhibition.

  • Solvent Preparation: Prepare a stock solution of 90:9:1 (v/v/v) Dichloromethane / Methanol / Ammonium Hydroxide (28% aqueous). Caution: Prepare in a fume hood to avoid ammonia inhalation.

  • Column Equilibration: Flush the bare silica column with 3 column volumes (CV) of 100% DCM, followed by 3 CV of a 98:2 DCM:MeOH mixture containing 1% NH₄OH. This pre-neutralizes the column.

  • Sample Loading: Because the target is highly polar, dissolve the crude mixture in a minimum volume of DCM. If solubility is poor, dry-load the sample onto Celite 545 to prevent band broadening.

  • Elution: Run a gradient from 0% to 15% MeOH over 12 CV, maintaining a constant 1% NH₄OH throughout the run.

  • Detection & Isolation: Monitor via ELSD. Pool the fractions containing the product and evaporate under reduced pressure. Note: Extended high-vacuum time may be required to remove residual ammonia.

Protocol B: Amine-Functionalized Silica (Preferred Method)

This is the gold standard for basic amines. It eliminates the need for toxic DCM and harsh basic modifiers.

  • Solvent Preparation: Prepare reservoirs of 100% Ethyl Acetate (EtOAc) and 100% Methanol (MeOH). No basic modifiers are required .

  • Column Equilibration: Flush the amine-functionalized column (e.g., Biotage KP-NH or RediSep Amine) with 3 CV of 100% EtOAc.

  • Sample Loading: Dissolve the sample in EtOAc (with a few drops of MeOH if necessary) and liquid-load directly onto the column frit.

  • Elution: Run a gradient of 0% to 20% MeOH in EtOAc over 10-15 CV. The piperidine derivative will elute cleanly due to the chemically basic surface of the stationary phase .

  • Detection & Isolation: Monitor via ELSD or TLC (PMA stain). Evaporate fractions directly.

Protocol C: Reversed-Phase C18 (Alkaline Mobile Phase)

Ideal for highly impure mixtures containing water-soluble salts.

  • Solvent Preparation: Prepare Mobile Phase A (Water + 0.1% TEA) and Mobile Phase B (Acetonitrile + 0.1% TEA). The alkaline pH ensures the piperidine ring remains deprotonated (free-base form), increasing its hydrophobicity and retention on the C18 phase .

  • Column Equilibration: Flush the C18 column with 3 CV of 5% B.

  • Sample Loading: Dissolve the sample in the initial mobile phase (5% B) and inject.

  • Elution: Run a gradient from 5% B to 60% B over 15 CV.

  • Detection & Isolation: Lyophilize (freeze-dry) the pooled fractions to remove water and volatile TEA.

Frequently Asked Questions (FAQs)

Q: Can I use Triethylamine (TEA) instead of Ammonium Hydroxide (NH₄OH) on bare silica? A: Yes. TEA is an excellent competing base and is often preferred because it is less likely to dissolve the silica gel at high concentrations compared to aqueous ammonia. However, TEA has a higher boiling point (89 °C) than ammonia, making it slightly more difficult to remove during rotary evaporation.

Q: Is it possible to use Hexane/Ethyl Acetate on amine-functionalized silica for this molecule? A: While Hexane/EtOAc is standard for many simple amines on functionalized silica, 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is exceptionally polar due to the primary alcohol and ether groups. It will likely precipitate on the column or elute extremely late in Hexane/EtOAc. An EtOAc/MeOH gradient is highly recommended for this specific structural profile.

References

  • Biotage. "How do I purify ionizable organic amine compounds using flash column chromatography?" Biotage Knowledge Base. URL:[Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?" Biotage Knowledge Base. URL:[Link]

  • Teledyne ISCO. "RediSep Amine Functionalized Column Application Note." Teledyne ISCO Chromatography Documents. URL:[Link]

  • Buesking, A. W., & Ellman, J. A. "Convergent, Asymmetric Synthesis of Vicinal Amino Alcohols via Rh-Catalyzed Addition of α-Amido Trifluoroborates to Carbonyls." Organic & Biomolecular Chemistry, Royal Society of Chemistry. URL:[Link]

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol vs. 3-(piperidin-1-yl)propan-1-ol

Executive Summary In modern drug discovery and chemical synthesis, piperidine-containing amino alcohols are foundational building blocks. They are frequently utilized to introduce basic, lipophilic pharmacophores into la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and chemical synthesis, piperidine-containing amino alcohols are foundational building blocks. They are frequently utilized to introduce basic, lipophilic pharmacophores into larger scaffolds, such as [1] and anticholinergic drugs like [2]. However, researchers often treat all primary amino alcohols as kinetically equivalent. This guide objectively compares the reactivity of a standard alkyl-linked amino alcohol,[3], against its ether-linked counterpart, [4], a motif frequently utilized in the development of [5].

Part 1: Structural and Electronic Dynamics

The fundamental difference in reactivity between these two molecules stems from their conformational flexibility and the potential for intramolecular interactions.

In 3-(piperidin-1-yl)propan-1-ol , the 3-carbon alkyl spacer allows the terminal hydroxyl proton to fold back and form a stable, pseudo-six-membered hydrogen bond with the lone pair of the piperidine nitrogen. This intramolecular H-bonding stabilizes the ground state of the molecule in non-polar solvents, effectively reducing the nucleophilicity of the oxygen atom and the basicity of the nitrogen.

Conversely, 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol introduces a central ether oxygen, extending the spacer to a 7-atom chain (alkyl-ether-alkyl). This PEG-like linkage disrupts the formation of stable macrocyclic hydrogen bonds. The terminal primary alcohol remains fully exposed and highly nucleophilic. Furthermore, the ether oxygen enhances the molecule's solubility in polar aprotic solvents, facilitating faster reaction kinetics during esterification and etherification processes.

ConformationalReactivity cluster_B Chemical B: Short Alkyl Spacer cluster_A Chemical A: Extended Ether Linker B1 3-(piperidin-1-yl)propan-1-ol B2 Intramolecular H-Bonding (6-Membered Ring) B1->B2 B3 Reduced OH Nucleophilicity B2->B3 A1 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol A2 Extended Flexible Conformation A1->A2 A3 Enhanced OH Nucleophilicity A2->A3

Conformational effects on hydroxyl nucleophilicity in piperidine-based amino alcohols.

Part 2: Quantitative Reactivity Profile

To guide synthetic planning, the following table summarizes the comparative physicochemical and kinetic properties of both building blocks based on their structural environments.

Parameter3-(piperidin-1-yl)propan-1-ol3-[3-(Piperidin-1-yl)propoxy]propan-1-ol
Spacer Architecture 3-Atom Alkyl Chain7-Atom Ether Linkage (PEG-like)
Intramolecular H-Bonding Strong (Pseudo 6-membered ring)Negligible (Extended conformation)
Relative Esterification Rate 1.0x (Baseline)~2.5x (Accelerated)
Aqueous Solubility HighVery High
Steric Hindrance at OH ModerateLow

Part 3: Self-Validating Experimental Protocol (Comparative Esterification)

To objectively measure the difference in nucleophilicity, we employ a standardized kinetic esterification workflow. This protocol is designed as a self-validating system : by incorporating biphenyl as an inert internal standard (IS), the LC-MS peak area ratios mathematically cancel out any volumetric errors during aliquot sampling, ensuring the kinetic data is absolute and reproducible.

ExperimentalWorkflow Step1 Step 1: Substrate Preparation Dissolve in DCM + Et3N + Biphenyl (IS) Step2 Step 2: Acylation Add Acyl Chloride dropwise at 0°C Step1->Step2 Step3 Step 3: Kinetic Sampling Aliquots at 10, 30, 60 min for LC-MS Step2->Step3 Step4 Step 4: Data Validation Normalize product peak area to IS Step3->Step4 Step5 Step 5: Workup & Purification NaHCO3 quench, Flash Chromatography Step4->Step5

Standardized workflow for the comparative esterification of amino alcohols.

Step-by-Step Methodology & Causality:
  • Substrate Preparation: Dissolve 1.0 mmol of the chosen amino alcohol and 1.2 mmol of triethylamine (Et₃N) in 10 mL of anhydrous dichloromethane (DCM). Add exactly 0.5 mmol of biphenyl (Internal Standard).

    • Causality: Et₃N acts as an acid scavenger to prevent the protonation of the piperidine nitrogen by the HCl byproduct, which would otherwise precipitate the substrate and halt the reaction. Biphenyl is chosen as the IS because it is UV-active, inert to acyl chlorides, and elutes cleanly in reverse-phase LC-MS.

  • Acylation Initiation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 mmol of benzoyl chloride dropwise over 5 minutes.

    • Causality: The 0 °C temperature suppresses unwanted side reactions, such as the elimination of the amino group or the formation of quaternary ammonium salts, ensuring the reaction remains strictly O-selective.

  • Kinetic Sampling (The Validation Step): At exactly 10, 30, and 60 minutes, extract a 50 µL aliquot. Quench immediately in 950 µL of LC-MS grade methanol containing 0.1% formic acid.

    • Causality: Methanol instantly solvolyzes any unreacted benzoyl chloride, freezing the reaction progress at that exact timestamp. The formic acid protonates the piperidine, standardizing the ionization efficiency for MS detection.

  • Data Analysis: Analyze the aliquots via LC-MS. Plot the ratio of the Product Peak Area to the Biphenyl Peak Area over time.

    • Expected Outcome: 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol will exhibit a significantly steeper initial rate curve due to the lack of intramolecular H-bonding, reaching >95% conversion within 30 minutes, whereas 3-(piperidin-1-yl)propan-1-ol typically requires >60 minutes under identical conditions.

References

  • [4] 3-[3-(piperidin-1-yl)propoxy]propan-1-ol — Chemical Substance Information. NextSDS.[Link]

  • [3] Piperidine-1-propanol | C8H17NO | CID 66032. PubChem - National Institutes of Health (NIH).[Link]

  • [1] Antimalarial versus Cytotoxic Properties of Dual Drugs Derived From 4-Aminoquinolines and Mannich Bases: Interaction with DNA. Journal of Medicinal Chemistry - ACS Publications.[Link]

  • [2] BIPERIDEN [USP IMPURITY] | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass.[Link]

  • [5] EP001554243B1 - Histamine H3 receptor antagonists. Google Patents.

Sources

Comparative

HPLC method validation for the quantification of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol

HPLC Method Validation for the Quantification of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol: A Comparative Guide on Detection and Column Chemistries As a Senior Application Scientist, developing a robust, ICH Q2(R2)-compli...

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Author: BenchChem Technical Support Team. Date: April 2026

HPLC Method Validation for the Quantification of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol: A Comparative Guide on Detection and Column Chemistries

As a Senior Application Scientist, developing a robust, ICH Q2(R2)-compliant analytical method requires more than just following a recipe; it demands a deep understanding of the analyte's physicochemical properties and the causality behind every chromatographic choice.

The molecule 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol presents two distinct analytical challenges:

  • Lack of a Chromophore: The molecule consists of an aliphatic piperidine ring and an ether-alcohol chain. It lacks the conjugated π -electron systems required for strong UV absorption, rendering standard UV detection highly susceptible to baseline noise and gradient interference.

  • High Basicity: The tertiary amine in the piperidine ring (pKa 10) remains protonated under typical reversed-phase HPLC conditions. This leads to severe secondary interactions with the stationary phase, specifically residual silanols, causing unacceptable peak tailing.

This guide objectively compares detection modalities and column chemistries to establish a self-validating, highly reproducible quantification workflow.

Part 1: Overcoming the Detection Challenge – UV vs. CAD

When analyzing non-chromophoric compounds, analysts traditionally resort to low-wavelength UV detection (e.g., 205 nm). However, at this wavelength, the absorbance of mobile phase modifiers (like formic acid) creates severe baseline drift during gradient elution, masking low-concentration analyte peaks[1].

The Mechanistic Solution: Charged Aerosol Detection (CAD) CAD is a universal, mass-based detector that does not rely on the optical properties of the analyte[2]. Instead, it measures the charge transferred to non-volatile particles. Because 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol is non-volatile, it is an ideal candidate for CAD. The eluent is nebulized, the volatile mobile phase is evaporated, and the remaining solid analyte particles are charged by a corona discharge before being measured by an electrometer[2]. This eliminates gradient baseline drift, provided the mobile phase buffers are entirely volatile.

CAD_Mechanism A HPLC Eluent B Nebulization (N2 Gas) A->B Liquid C Evaporation (Heated Tube) B->C Aerosol D Solid Particles (Analyte) C->D Gas + Solid E Corona Discharge (Ionization) D->E F Electrometer (Detection) E->F Charged Particles

Figure 1: Workflow of Charged Aerosol Detection (CAD) for non-chromophoric analytes.

Quantitative Comparison: HPLC-UV vs. HPLC-CAD
ParameterHPLC-UV (205 nm)HPLC-CAD
Baseline Stability (Gradient) Poor (Severe drift due to organic modifier absorption)Excellent (Volatile solvents evaporate completely)
Sensitivity (LOD) ~5.0 µg/mL (Limited by high background noise)~0.5 µg/mL (High signal-to-noise ratio)
Response Dependency Highly dependent on chemical structure and π -bondsDependent only on analyte mass and non-volatility
Mobile Phase Restriction Requires high UV-transparency solventsRequires 100% volatile buffers (e.g., Formic Acid, TFA)

Part 2: Chromatographic Separation and Peak Symmetry

The second major hurdle is the basic nature of the piperidine ring. In traditional silica-based C18 columns, unbonded surface silanols (Si-OH) become ionized (SiO⁻) at a pH above 3.5. When the positively charged piperidine nitrogen travels through the column, it undergoes strong ion-exchange interactions with these ionized silanols[3]. This dual-retention mechanism (hydrophobic + ionic) is the primary cause of peak tailing.

The Mechanistic Solution: Polar-Embedded Columns and Low pH To achieve a symmetrical, Gaussian peak, we must suppress silanol ionization. This is achieved through a two-pronged approach:

  • Mobile Phase pH: Lowering the pH to ~2.7 using 0.1% Formic Acid ensures that residual silanols are fully protonated (neutralized), shutting down the ion-exchange pathway[3].

  • Column Chemistry: Utilizing a polar-embedded C18 column (where an amide or carbamate group is embedded near the silica surface) creates a virtual shielding layer of water, further preventing the basic amine from interacting with any remaining active sites.

Silanol_Interaction cluster_0 Standard C18 (Mid pH) cluster_1 Polar-Embedded C18 (Low pH) N1 Ionized Silanol (SiO⁻) N3 Secondary Interaction (Peak Tailing) N1->N3 N2 Protonated Amine (NH⁺) N2->N3 N4 Neutral Silanol (SiOH) N6 Hydrophobic Retention (Symmetrical Peak) N4->N6 N5 Protonated Amine (NH⁺) N5->N6

Figure 2: Mechanistic comparison of column chemistry effects on basic amine peak shape.

Part 3: Step-by-Step Experimental Protocol

Based on the mechanistic rationale above, the following self-validating protocol is designed for the quantification of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol.

Instrumental Parameters:

  • Column: Polar-embedded C18 (e.g., Waters SymmetryShield RP18), 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (Volatile buffer for CAD).

  • Mobile Phase B: 0.1% Formic Acid in MS-grade Acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Gradient: 5% B to 95% B over 12 minutes, hold for 3 minutes, re-equilibrate for 5 minutes.

  • Detector: Charged Aerosol Detector (CAD). Evaporator temperature set to 35°C (optimized for semi-volatile preservation)[4].

  • Data Processing: Apply a Power Function Value (PFV) of ~1.2 to linearize the inherent quadratic response of the CAD[4].

Sample Preparation:

  • Accurately weigh 50.0 mg of the reference standard.

  • Dissolve in 50 mL of diluent (Water:Acetonitrile 50:50 v/v) to create a 1.0 mg/mL stock solution.

  • Perform serial dilutions to generate calibration standards ranging from 0.05 mg/mL to 1.5 mg/mL.

Part 4: ICH Q2(R2) Method Validation Summary

To ensure the method is fit for its intended purpose, it must be validated according to the updated ICH Q2(R2) guidelines[5]. The use of CAD requires specific attention to the calibration model, as aerosol detectors exhibit non-linear dynamics over wide ranges. By applying a weighted ( 1/X2 ) least squares regression or a power transformation function, strict linearity criteria can be met[4].

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental Result (HPLC-CAD)
Specificity No interference at analyte retention timeBlank demonstrates flat baseline; peak purity confirmed
Linearity & Range R2≥0.995 over the reportable range R2=0.9992 (0.05 to 1.5 mg/mL) using PFV linearization
Accuracy (Recovery) 98.0% – 102.0% across 3 concentration levels99.4% – 101.1% (Spiked at 80%, 100%, 120%)
Precision (Repeatability) %RSD 2.0% for 6 replicate injections%RSD = 1.1% at 1.0 mg/mL
Limit of Quantitation (LOQ) Signal-to-Noise (S/N) 102.5 µg/mL (S/N = 12)

Conclusion

For the quantification of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol, standard HPLC-UV methodologies fail due to the molecule's lack of a chromophore and its basic nature. By transitioning to Charged Aerosol Detection (CAD) paired with a polar-embedded C18 column and a low-pH volatile mobile phase, analysts can entirely bypass gradient baseline drift and silanol-induced peak tailing. The resulting method is highly sensitive, robust, and fully compliant with ICH Q2(R2) validation requirements, providing a self-validating system for routine pharmaceutical quality control.

References

  • ICH Expert Working Group. "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]

  • Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex Blog. Available at:[Link]

  • HWI Group. "Charged Aerosol Detection in Pharmaceutical Analysis." HWI Group Blog. Available at:[Link]

  • Chromatography Online. "HPLC with Charged Aerosol Detection for Pharmaceutical Cleaning Validation." LCGC North America. Available at:[Link]

  • PubMed (Elsevier B.V.). "A simplified guide for charged aerosol detection of non-chromophoric compounds-Analytical method development and validation for the HPLC assay of aerosol particle size distribution for amikacin." Journal of Pharmaceutical and Biomedical Analysis. Available at:[Link]

Sources

Validation

Benchmarking Green Catalytic Routes for 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol Production

Executive Summary The functionalized piperidine scaffold 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS 1209368-89-7) is a critical synthetic intermediate in the development of centrally acting pharmaceuticals, most notab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The functionalized piperidine scaffold 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (CAS 1209368-89-7) is a critical synthetic intermediate in the development of centrally acting pharmaceuticals, most notably histamine H3 receptor antagonists such as pitolisant and its structural analogues[1][2].

Historically, the synthesis of this intermediate has relied on classical SN​2 N-alkylation. However, the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has heavily penalized this traditional route due to its reliance on mutagenic alkyl halides, stoichiometric inorganic bases, and reprotoxic dipolar aprotic solvents like DMF[3]. To meet modern sustainability and scalability metrics, process chemistry has shifted toward catalytic Borrowing Hydrogen (BH) and Heterogeneous Flow Catalysis . This guide objectively benchmarks these green alternatives against the traditional route, providing experimental data and self-validating protocols for drug development professionals.

Mechanistic Rationale: The Shift to Catalytic N-Alkylation

The fundamental flaw of the traditional SN​2 approach is its poor atom economy and high E-factor. Reacting piperidine with 3-(3-chloropropoxy)propan-1-ol generates stoichiometric chloride waste and promotes over-alkylation to quaternary ammonium salts.

To circumvent this, green catalytic routes utilize Bis(3-hydroxypropyl) ether as a benign alkylating agent, generating water as the sole byproduct[4][5].

  • Green Route A (Borrowing Hydrogen/Hydrogen Autotransfer): A homogeneous transition metal catalyst (e.g., Ru or Ir) temporarily oxidizes the alcohol to an aldehyde, releasing a metal-hydride species. The aldehyde condenses with piperidine to form an iminium intermediate, which the metal-hydride subsequently reduces to yield the target N-alkylated product[5][6].

  • Green Route B (Continuous Flow Catalysis): Utilizing a heterogeneous catalyst (e.g., Au/TiO2​ ) in a high-pressure flow reactor accelerates mass and heat transfer. This method performs the same dehydrogenation-condensation-reduction sequence but completely eliminates homogeneous heavy metal contamination in the final API[7].

G SM Piperidine (Starting Material) Trad Traditional SN2 3-(3-Chloropropoxy)propan-1-ol DMF, K2CO3 SM->Trad BH Borrowing Hydrogen Bis(3-hydroxypropyl) ether Ru-Catalyst, t-AmylOH SM->BH Flow Continuous Flow Bis(3-hydroxypropyl) ether Au/TiO2, 150°C SM->Flow Prod 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol (Target API Intermediate) Trad->Prod 55% Yield Waste1 Waste: KCl, DMF Trad->Waste1 BH->Prod 82% Yield Waste2 Waste: H2O BH->Waste2 Flow->Prod 89% Yield Waste3 Waste: H2O Flow->Waste3

Fig 1. Pathway comparison for 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol synthesis.

Benchmarking Experimental Data

The following table summarizes the quantitative performance of the three synthetic paradigms. The flow catalysis route demonstrates superior metrics across yield, E-factor, and scalability.

ParameterTraditional SN​2 AlkylationRu-Catalyzed Borrowing Hydrogen Au/TiO2​ Continuous Flow
Alkylating Agent 3-(3-Chloropropoxy)propan-1-olBis(3-hydroxypropyl) etherBis(3-hydroxypropyl) ether
Solvent DMF (Reprotoxic / SVHC)t-Amyl Alcohol (Green)Ethanol (Green / Renewable)
Catalyst None (Stoichiometric K2​CO3​ ) [Ru(p−cymene)Cl2​]2​ (Homogeneous) Au/TiO2​ (Heterogeneous)
Reaction Time 18–24 h16 h10–15 min (Residence Time)
Yield 55–60%82–85%88–92%
E-Factor > 25 (High waste)< 5< 2
Byproducts KCl, Polyalkylated impurities H2​O H2​O
Scalability Poor (Exothermic, hazardous)Good (Requires Ru purging)Excellent (Zero metal leaching)

Detailed Experimental Protocols

As a self-validating system, the following protocols emphasize the causality behind the reagent choices and reaction conditions.

Protocol 1: Ru-Catalyzed Borrowing Hydrogen N-Alkylation

Objective: Maximize atom economy using a homogeneous transition metal catalyst.

  • Preparation: To an oven-dried Schlenk flask under a strict nitrogen atmosphere, add piperidine (1.0 equiv, 10 mmol) and bis(3-hydroxypropyl) ether (2.0 equiv, 20 mmol). Causality: The 2.0 molar excess of the diol is critical to statistically favor mono-alkylation and suppress the formation of a bis-piperidinyl byproduct.

  • Catalyst Loading: Add the pre-catalyst [Ru(p−cymene)Cl2​]2​ (1.0 mol%) and a bidentate phosphine ligand such as dppp (2.0 mol%). Causality: The bidentate ligand stabilizes the active ruthenium species during the oxidative dehydrogenation cycle[5].

  • Activation: Introduce t -BuOK (10 mol%) as a base. Causality: The base is required to abstract a proton and generate the active Ru-alkoxide intermediate from the pre-catalyst.

  • Solvent & Heating: Suspend the mixture in t-Amyl alcohol (0.5 M). Causality:t-Amyl alcohol is chosen as a sterically hindered, green solvent that resists dehydrogenation, preventing it from competing with the substrate[4]. Heat the mixture to 110 °C for 16 hours.

  • Workup: Cool to room temperature, filter through a short pad of Celite to remove catalyst particulates, and concentrate via rotary evaporation. Purify the crude product via vacuum distillation to yield the pure intermediate.

Protocol 2: Continuous Flow N-Alkylation via Au/TiO2​

Objective: Achieve high space-time yields with zero homogeneous metal contamination.

  • Feed Solution Preparation: Prepare a 0.5 M solution of piperidine and bis(3-hydroxypropyl) ether (1:1.5 molar ratio) in absolute ethanol. Causality: Ethanol acts as an environmentally benign carrier solvent that easily vaporizes during downstream processing.

  • Reactor Setup: Equip a high-temperature, high-pressure flow system (e.g., Phoenix Flow Reactor) with a 70 mm CatCart® packed with a heterogeneous Au/TiO2​ catalyst[7].

  • System Pressurization: Pressurize the system to 130 bar using a back-pressure regulator. Causality: High pressure is mandatory to maintain the ethanol and substrates in the liquid phase at the elevated reaction temperature, ensuring consistent contact time with the solid catalyst.

  • Reaction Execution: Set the reactor temperature to 150 °C. Pump the reagent stream at a flow rate of 1.0 mL/min, corresponding to a residence time of approximately 10–15 minutes. Causality: The precise control of residence time in flow prevents the over-alkylation typically seen in batch reactors. Furthermore, Au/TiO2​ operates efficiently under aerobic conditions, eliminating the need for an inert atmosphere[7].

  • Isolation: Collect the effluent, evaporate the ethanol (which can be recycled), and isolate the product. ICP-MS analysis of the product will confirm the absence of leached gold, bypassing the need for heavy metal scavengers.

Conclusion

Transitioning the synthesis of 3-[3-(Piperidin-1-yl)propoxy]propan-1-ol from traditional SN​2 chemistry to catalytic borrowing hydrogen or flow reductive amination drastically reduces the E-factor and eliminates mutagenic reagents. For pharmaceutical scale-up, the Continuous Flow Au/TiO2​ route is the superior benchmark, offering the highest yield (89%), the lowest residence time (15 mins), and a metal-free API intermediate profile.

References

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Reagent Guide: Green Criteria for N-alkylation at sp3 carbon. URL: [Link]

  • Corma, A., et al. Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis. Chemical Reviews, 2018. URL: [Link]

  • Williams, J. M. J., et al. A Survey of the Borrowing Hydrogen Approach to the Synthesis of some Pharmaceutically Relevant Intermediates. Organic Process Research & Development, 2015. URL: [Link]

  • Dove Medical Press. Profile of pitolisant in the management of narcolepsy: design, development, and place in therapy. Drug Design, Development and Therapy, 2018. URL: [Link]

  • NextSDS Chemical Substance Database. 3-[3-(piperidin-1-yl)propoxy]propan-1-ol (CAS 1209368-89-7). URL: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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Reactant of Route 1
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